molecular formula C10H15NO B8678149 Benzenemethanol, 4-(3-aminopropyl)-

Benzenemethanol, 4-(3-aminopropyl)-

Cat. No. B8678149
M. Wt: 165.23 g/mol
InChI Key: GRCGXANQOSALLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanol, 4-(3-aminopropyl)- is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanol, 4-(3-aminopropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanol, 4-(3-aminopropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzenemethanol, 4-(3-aminopropyl)-

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

[4-(3-aminopropyl)phenyl]methanol

InChI

InChI=1S/C10H15NO/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,12H,1-2,7-8,11H2

InChI Key

GRCGXANQOSALLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCN)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium on carbon (5%, 0.15 g) was added to a solution of 4-(3-benzyloxycarbonylaminopropyl)benzylalcohol (1.00 g), which is the product of Reference example 50(a) in ethanol (20 ml). The mixture was stirred under an atmosphere of hydrogen at ambient temperature for 2 hours. The catalyst was removed by filtration and the filtrate was concentrated to afford 4-(3-aminopropyl)benzylalcohol as a gum. In a similar manner to that described in Example 5, a reaction was carried out using 4-(3-aminopropyl)benzylalcohol, 4-pyridine-2-ylbenzoic acid (668 mg) and carbonyidiimidazole (650 mg) and the reaction mixture was treated to afford the desired compound (0.74 g) as colorless crystals.
Name
4-(3-benzyloxycarbonylaminopropyl)benzylalcohol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.